3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide

Catalog No.
S11418889
CAS No.
M.F
C18H18N4O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-...

Product Name

3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide

IUPAC Name

3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)propanamide

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H18N4O3/c1-22-18(24)15-11-13(6-9-16(15)20-21-22)19-17(23)10-5-12-3-7-14(25-2)8-4-12/h3-4,6-9,11H,5,10H2,1-2H3,(H,19,23)

InChI Key

FSJLLKWGIKPOTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)N=N1

3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a benzotriazine core and a methoxyphenyl substituent. The compound features a propanamide functional group, indicating its potential as an amide derivative. Its molecular formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3} with a molecular weight of approximately 324.33g/mol324.33\,g/mol .

This compound is part of a larger class of benzotriazine derivatives, which have garnered attention for their diverse biological activities and potential applications in medicinal chemistry.

The chemical reactivity of 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide can be explored through various reaction pathways typical for amides and benzotriazine derivatives. Key reactions may include:

  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions under certain conditions.
  • Hydrolysis: The amide bond may undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding carboxylic acid and amine.
  • Cyclization Reactions: The benzotriazine core can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions .

Research into the biological activity of 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide suggests potential pharmacological properties. Compounds in the benzotriazine class are often investigated for:

  • Anticancer Activity: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: There is interest in evaluating their efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects: Their ability to modulate inflammatory pathways may provide therapeutic benefits in inflammatory diseases .

The synthesis of 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide typically involves several key steps:

  • Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Methoxyphenyl Group: A substitution reaction introduces the methoxyphenyl group to the benzotriazine core.
  • Amidation Reaction: The final step involves the amidation of the intermediate compound to yield the desired product .

The potential applications of 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide span several fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new therapeutic agents targeting cancer or infectious diseases.
  • Material Science: Due to its unique chemical properties, it could be explored for use in developing new materials or coatings.
  • Biological Research: Its biological activities make it a candidate for further research into drug development and disease treatment .

Interaction studies are crucial for understanding how 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide interacts with biological targets. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors involved in disease pathways.
  • Mechanistic Studies: Investigating the biochemical pathways affected by this compound to elucidate its mechanism of action.

Such studies are essential for determining its therapeutic potential and safety profile .

Several compounds share structural similarities with 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide. Notable examples include:

Compound NameMolecular FormulaUnique Features
2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)acetamideC17H16N4O2C_{17}H_{16}N_{4}O_{2}Acetamide derivative with similar benzotriazine core
N-(4-Methoxyphenyl)-2-(3-methylbenzothiazolyl)acetamideC18H18N2O2C_{18}H_{18}N_{2}O_{2}Contains a different heterocyclic moiety
N-[4-Methoxyphenyl]-2-(5-nitrobenzothiazolyl)acetamideC18H18N4O5C_{18}H_{18}N_{4}O_{5}Incorporates a nitro group

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)propanamide lies in its specific substitution pattern and the presence of both methoxyphenyl and benzotriazine moieties. This combination may confer distinct chemical and biological properties compared to other similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

338.13789045 g/mol

Monoisotopic Mass

338.13789045 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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